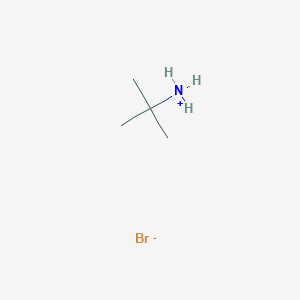

tert-Butylamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butylamine hydrobromide (CAS RN: 60469-70-7) is the hydrobromide salt of tert-butylamine, a primary aliphatic amine with the molecular formula C₄H₁₂BrN. The tert-butyl group ((CH₃)₃C–) imparts significant steric hindrance, influencing its reactivity, solubility, and stability. This compound is widely used in organic synthesis, particularly as a precursor in the preparation of metal-organic complexes (e.g., molybdenum imides) and as a stabilizing agent in pharmaceuticals and agrochemicals . Its ionic nature enhances solubility in polar solvents compared to the parent amine, making it advantageous in reactions requiring controlled basicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butylamine hydrobromide can be synthesized through the reaction of tert-butylamine with hydrobromic acid. The reaction typically involves the following steps:

- The mixture is stirred until the reaction is complete, resulting in the formation of this compound as a precipitate.

- The precipitate is then filtered, washed, and dried to obtain the pure compound .

tert-Butylamine: is dissolved in an appropriate solvent such as ethanol or water.

Hydrobromic acid: is added slowly to the solution while maintaining a controlled temperature to prevent excessive heat generation.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butylamine hydrobromide undergoes various chemical reactions, including:

Neutralization Reactions: It neutralizes acids in exothermic reactions to form salts and water.

Substitution Reactions: It can participate in substitution reactions with halogenated organics, peroxides, and other reactive compounds.

Common Reagents and Conditions

Acids: Reacts with acids to form corresponding salts.

Halogenated Organics: Can undergo substitution reactions with halogenated compounds under controlled conditions.

Peroxides and Phenols: May react with peroxides and phenols, especially under acidic conditions.

Major Products Formed

Salts: Formation of various salts depending on the acid used in the reaction.

Substituted Compounds: Formation of substituted organic compounds when reacting with halogenated organics.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Counterion in Drug Formulations

Tert-Butylamine hydrobromide serves as a counterion in various pharmaceutical formulations. It enhances the solubility and stability of drugs, which is crucial for their bioavailability and efficacy. For instance, it has been used in the formulation of perindopril erbumine, an antihypertensive medication .

Potential Therapeutic Agent

Research indicates that this compound may possess anti-inflammatory properties similar to those of paracetamol by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential therapeutic applications, although further studies are necessary to confirm its effectiveness and safety in vivo.

Chemical Synthesis

Intermediate in Synthesis Processes

The compound is utilized as an intermediate in the synthesis of various chemicals, including rubber accelerators and pesticides. It modifies the rate of vulcanization in rubber production and is involved in the synthesis of agrochemicals such as terbacil and terbutryn .

Catalyst in Electrolytic Processes

this compound acts as a catalyst in the electrolytic production of sodium metal from molten sodium chloride. This application highlights its role in industrial chemical processes.

Biological Studies

Research Tool for Protein Interactions

In biological research, this compound is employed to study protein-ligand interactions. Its ability to influence protein function makes it valuable for understanding cellular processes such as ion transport and membrane permeability.

Impact on Cellular Processes

The compound's capacity to alter solution pH allows researchers to investigate various cellular mechanisms, providing insights into biological functions and disease mechanisms.

This compound stands out due to its quaternary ammonium nature, enhancing drug solubility compared to other amines. Its diverse applications across pharmaceuticals, chemical synthesis, and biological research underscore its versatility as a compound.

Case Study 1: Development of Anti-inflammatory Drugs

A study explored the potential of this compound as a precursor for developing anti-inflammatory agents. The research demonstrated that compounds derived from tert-butylamine exhibited significant inhibition of COX enzymes, marking a promising avenue for future drug development.

Case Study 2: Enhancing Drug Formulations

In pharmaceutical research, this compound was used to formulate a new antihypertensive drug. The study highlighted how the compound improved solubility and stability, leading to enhanced bioavailability compared to formulations without it .

Wirkmechanismus

The mechanism of action of tert-Butylamine hydrobromide involves its ability to neutralize acids and participate in substitution reactions. It acts as a nucleophile in these reactions, attacking electrophilic centers in the reactants. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Butylamine Hydrobromide (CAS RN: 15567-09-6)

- Structure : Linear n-butyl group (–CH₂CH₂CH₂CH₂NH₂·HBr).

- Solubility : Highly soluble in water due to the ionic hydrobromide form but less steric hindrance compared to tert-butylamine hydrobromide.

- Reactivity : The linear alkyl chain allows for greater nucleophilic activity in SN2 reactions.

- Applications : Used in corrosion inhibitors and surfactants, where linearity enhances surface-active properties .

Isobutylamine Hydrobromide (CAS RN: 74098-36-5)

- Structure : Branched isobutyl group (–CH₂CH(CH₃)₂NH₂·HBr).

- Thermal Stability : Lower steric hindrance than this compound, leading to slightly lower decomposition temperatures (~150–160°C).

- Applications : Intermediate in pharmaceutical synthesis, particularly for drugs requiring moderate steric bulk .

Methylamine Hydrobromide (CAS RN: 29552-58-7)

- Structure : Simplest alkylamine (–CH₃NH₂·HBr).

- Solubility : Exceptional water solubility due to minimal hydrophobic character.

- Reactivity : High basicity and nucleophilicity, making it prone to side reactions in sterically demanding syntheses.

- Applications : Precursor for dyes and agrochemicals where small molecular size is critical .

Benzylamine Hydrobromide (CAS RN: 37488-40-7)

- Structure : Aromatic benzyl group (–C₆H₅CH₂NH₂·HBr).

- Chemical Properties : The aromatic ring introduces π-π interactions, enhancing stability in solid-state formulations.

- Applications : Used in asymmetric catalysis and chiral resolution processes .

Comparative Analysis of Key Properties

Table 1: Physical and Chemical Properties of Hydrobromide Salts

Chemical Reactivity

- Steric Effects : this compound’s bulky tert-butyl group limits its utility in sterically demanding reactions but enhances selectivity in metal coordination (e.g., forming Mo(V) imido complexes) .

- Comparison with Linear Amines : Butylamine hydrobromide’s linear structure facilitates faster alkylation reactions but lacks the stabilizing steric bulk seen in tert-butyl derivatives .

Thermal Behavior

- This compound adducts decompose at ~170°C, releasing isobutylene via γ-H activation, a pathway distinct from smaller amines like methylamine hydrobromide, which decompose at lower temperatures .

Pharmaceutical Relevance

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing tert-Butylamine hydrobromide, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting tert-butylamine with hydrobromic acid under controlled conditions. Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of amine to HBr), solvent selection (e.g., anhydrous diethyl ether or ethanol), and temperature control (0–5°C to minimize side reactions). Post-synthesis, vacuum filtration and recrystallization in ethanol are used to isolate high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm molecular structure by identifying peaks for the tert-butyl group (δ ~1.2 ppm for 1H) and ammonium proton (δ ~7.5–8.5 ppm).

- FTIR : Stretching vibrations for N–H (3300–3200 cm−1) and Br− (broad band near 600 cm−1) validate salt formation.

- Elemental Analysis : Quantifies C, H, N, and Br to verify stoichiometry (e.g., C4H12BrN) .

Q. How can researchers purify this compound to ≥98% purity?

Recrystallization using ethanol or methanol is preferred. Solvent polarity and cooling rates are critical: slow cooling in ethanol yields larger crystals with fewer impurities. Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and melting point analysis (literature range: 214–216°C) .

Advanced Research Questions

Q. How can conflicting data on reaction yields in this compound synthesis be resolved?

Discrepancies often arise from unoptimized reaction parameters. Systematic studies should:

- Vary solvent systems (e.g., tetrahydrofuran vs. methanol) to assess polarity effects.

- Test catalysts (e.g., tetrabutylammonium tribromide) to improve bromination efficiency.

- Monitor reaction progress via in-situ techniques like FTIR or GC-MS to identify intermediates/byproducts .

Q. What strategies mitigate batch-to-batch variability in this compound used in sensitive bioassays?

- Strict QC Protocols : Implement HPLC-UV (220 nm) for purity checks and Karl Fischer titration for water content.

- Controlled Storage : Store under argon at −20°C to prevent hygroscopic degradation.

- Pre-Experiment Calibration : Standardize solutions using gravimetric analysis to ensure consistent molarity .

Q. How do alternative synthetic routes (e.g., tert-butyl alcohol vs. isobutylene-hydrocyanic acid) impact scalability and safety?

- tert-Butyl Alcohol Route : Safer (avoids toxic HCN) but lower yields (~70%) due to competing hydrolysis.

- Isobutylene-HCN Route : Higher yields (~85%) but requires stringent safety measures for HCN handling.

- Scalability : Continuous-flow reactors minimize risks in HCN-based methods, while solvent recycling improves cost-efficiency .

Q. What advanced analytical methods validate this compound’s role in pharmaceutical co-crystals?

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves 3D hydrogen-bonding networks between the ammonium cation and bromide anion.

- DSC/TGA : Assess thermal stability (decomposition onset >220°C) and hydrate formation risks.

- Solid-State NMR : Probes crystallinity and phase purity, critical for drug formulation .

Q. How can computational modeling optimize this compound’s reactivity in organocatalytic applications?

- DFT Calculations : Predict charge distribution on the ammonium group to identify nucleophilic/electrophilic sites.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to guide solvent selection for catalysis.

- Transition State Analysis : Identify energy barriers for proton transfer steps in acid-base reactions .

Eigenschaften

Molekularformel |

C4H12BrN |

|---|---|

Molekulargewicht |

154.05 g/mol |

IUPAC-Name |

tert-butylazanium;bromide |

InChI |

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H |

InChI-Schlüssel |

CQKAPARXKPTKBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[NH3+].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.